(S)-3-Phenoxypyrrolidine hydrochloride properties
(S)-3-Phenoxypyrrolidine hydrochloride properties
An In-Depth Technical Guide to (S)-3-Phenoxypyrrolidine Hydrochloride: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of (S)-3-Phenoxypyrrolidine hydrochloride, a chiral building block of significant interest to researchers and professionals in drug discovery and development. We will move beyond a simple recitation of facts to a deeper analysis of the causality behind its synthesis and the rationale for its application, grounded in established chemical principles.
The Strategic Importance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems.[1] This inherent three-dimensionality, coupled with the potential for multiple stereocenters, makes pyrrolidine derivatives highly valuable for creating specific and potent interactions with biological targets.[1] (S)-3-Phenoxypyrrolidine hydrochloride is a prime example of this class, offering a synthetically accessible and versatile intermediate for constructing complex bioactive molecules. Its precursor, (S)-3-hydroxypyrrolidine, is a crucial fragment in drugs such as Darifenacin, used for treating overactive bladder, and the antihypertensive medication Barnidipine, underscoring the therapeutic relevance of this structural motif.[2]
Physicochemical and Spectroscopic Profile
Characterizing a novel or specialized chemical entity is the foundation of its reliable use in research. Below is a summary of the key properties for (S)-3-Phenoxypyrrolidine hydrochloride.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 931409-72-2 | [3] |
| Molecular Formula | C₁₀H₁₄ClNO | [3] |
| Molecular Weight | 199.68 g/mol | [3] |
| Appearance | Expected to be a white to off-white solid | Inferred from related compounds[4][5] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Inferred from hydrochloride salt nature[6] |
| Melting Point | Not definitively reported; likely similar to its enantiomer, (R)-3-Phenoxypyrrolidine HCl | [7] |
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets for pyrrolidine protons (CH, CH₂); distinct aromatic signals for the phenoxy group. The N-H protons will likely appear as a broad singlet. |
| ¹³C NMR | Aliphatic signals for pyrrolidine carbons; aromatic signals for phenoxy carbons, including a characteristic C-O signal. |
| Mass Spec (ESI+) | Molecular ion peak [M+H]⁺ for the free base at m/z 178.12. |
| IR Spectroscopy | Broad N-H stretch characteristic of an amine salt (approx. 2400-2800 cm⁻¹); C-O-C ether stretch; aromatic C-H and C=C stretches.[8] |
Synthesis: A Stereochemical Inversion Approach
The most elegant and reliable synthesis of (S)-3-Phenoxypyrrolidine hydrochloride begins with its chiral precursor, (R)-3-hydroxypyrrolidine. The key transformation is an ether formation that proceeds with a complete inversion of stereochemistry at the C3 position. The Mitsunobu reaction is the preeminent choice for this transformation due to its mild conditions and predictable stereochemical outcome.[9][10]
Causality of the Mitsunobu Reaction
The reaction, discovered by Oyo Mitsunobu, converts a primary or secondary alcohol into various functional groups, including ethers.[11] It utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The mechanism involves the activation of the alcohol's hydroxyl group by a phosphonium intermediate, turning it into a good leaving group.[9] The phenoxide, acting as a nucleophile, then displaces this activated group via an Sₙ2 reaction, which inherently results in the inversion of the stereocenter.[9][11] This predictable inversion is precisely why starting with the (R)-alcohol yields the desired (S)-ether, a cornerstone of stereospecific synthesis.
Diagram: Synthetic Workflow
Caption: Synthetic pathway from (R)-3-hydroxypyrrolidine to the target compound.
Experimental Protocol: Synthesis
Self-Validating System: Each step includes a purification and characterization checkpoint to ensure the integrity of the material proceeding to the next stage.
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N-Boc Protection of (R)-3-Hydroxypyrrolidine: a. Dissolve (R)-3-hydroxypyrrolidine hydrochloride in a suitable solvent such as dichloromethane (DCM). b. Add a base, like triethylamine, to neutralize the hydrochloride salt. c. Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. d. Perform an aqueous workup, extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure to yield (R)-N-Boc-3-hydroxypyrrolidine.[2] Purity should be confirmed by ¹H NMR.
-
Mitsunobu Etherification: a. In an inert atmosphere (e.g., under nitrogen or argon), dissolve (R)-N-Boc-3-hydroxypyrrolidine, phenol, and triphenylphosphine in anhydrous tetrahydrofuran (THF).[12] b. Cool the solution in an ice bath (0 °C). c. Add diisopropyl azodicarboxylate (DIAD) dropwise. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation. d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor the reaction by TLC/LC-MS. Upon completion, concentrate the mixture. f. Purify the crude product by column chromatography. The primary by-products, triphenylphosphine oxide and the DIAD-hydrazine derivative, have different polarities, allowing for effective separation.[10] The resulting product is (S)-N-Boc-3-phenoxypyrrolidine.
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Deprotection and Hydrochloride Salt Formation: a. Dissolve the purified (S)-N-Boc-3-phenoxypyrrolidine in a minimal amount of a solvent like ethyl acetate or methanol. b. Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or HCl in ether) and stir. c. The product, (S)-3-Phenoxypyrrolidine hydrochloride, will typically precipitate out of the solution. d. Collect the solid by filtration, wash with cold ether, and dry under vacuum. e. Confirm the final structure and purity using NMR, MS, and IR spectroscopy.[8]
Analytical Workflow for Quality Control
Confirming the identity, purity, and stereochemistry of the final compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Diagram: Analytical Workflow
Caption: A logical workflow for the structural and purity analysis of the final compound.
Utility in Drug Discovery Programs
(S)-3-Phenoxypyrrolidine hydrochloride serves as a sophisticated building block. The phenoxy group, compared to a simple hydroxyl, introduces several key features:
-
Increased Lipophilicity: Enhances the potential for membrane permeability.
-
Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions within a protein's binding pocket.
-
Metabolic Stability: Ethers are generally more stable to metabolic degradation than free alcohols.
This scaffold can be readily incorporated into lead compounds, often by N-alkylation or N-acylation, to explore structure-activity relationships (SAR).
Diagram: Role in a Drug Discovery Cascade
Caption: The journey of a chiral building block in a typical drug discovery process.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (S)-3-Phenoxypyrrolidine hydrochloride is not widely available, data from its precursor, (S)-3-hydroxypyrrolidine hydrochloride, provides a strong basis for handling procedures.[13][14]
-
Hazard Classification: Assumed to be a skin and eye irritant. May cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]
Conclusion
(S)-3-Phenoxypyrrolidine hydrochloride is more than just a chemical intermediate; it is a tool for innovation in medicinal chemistry. Its stereochemically defined structure, derived from a predictable and robust synthetic pathway, offers researchers a reliable starting point for developing novel therapeutics. Understanding the principles behind its synthesis and the rationale for its use empowers scientists to leverage its full potential in the complex and challenging field of drug discovery.
References
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Synthetic Methods for Alkyl Aryl Ethers. (2024). Books. This source details various methods for synthesizing alkyl aryl ethers, including the Mitsunobu reaction, which is highlighted as a mild and effective method. 12
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Mitsunobu Reaction. BYJU'S. This article provides an overview of the Mitsunobu reaction, including its mechanism which involves an Sₙ2 substitution, and its application in synthesizing aryl ethers.
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Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (US7652152B2). Google Patents. This patent describes methods for preparing (S)-3-hydroxypyrrolidine, noting its use as a key intermediate for various chiral pharmaceutical products.
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Mitsunobu Reaction. Organic Chemistry Portal. This resource explains that the Mitsunobu reaction proceeds with a clean inversion of stereochemistry, making it a powerful tool in natural product synthesis.
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Mitsunobu Reaction. TCI Chemicals. This document discusses the mechanism of the Mitsunobu reaction and the challenges related to the removal of by-products like phosphine oxide.
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A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction. Synthetic Communications. This paper reports the use of the Mitsunobu reaction for the synthesis of aryl ethers.
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Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (CN105646321A). Google Patents. This patent outlines a synthetic route starting from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, using a Mitsunobu reaction to invert the chiral center to obtain the (S)-configuration, highlighting its role in synthesizing drugs like Barnidipine and Darifenacin.
-
CAS 1094670-20-8: (S)-3-Phenyl-Pyrrolidine Hydrochloride. CymitQuimica. This product page describes the properties of a related compound, noting that the hydrochloride salt form enhances water solubility for pharmaceutical applications.
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SAFETY DATA SHEET. Fisher Scientific. This SDS for (S)-3-Hydroxypyrrolidine hydrochloride provides essential safety, handling, storage, and disposal information.
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(S)-3-Hydroxypyrrolidine hydrochloride 122536-94-1 wiki. Guidechem. This page describes (S)-3-hydroxypyrrolidine hydrochloride as a white crystalline powder and a chiral building block for pharmaceuticals.
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3-Hydroxypyrrolidine hydrochloride. Apollo Scientific. This document provides safety information regarding handling chemical compounds in a well-ventilated area.
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MSDS of (S)-3-Hydroxypyrrolidine Hydrochloride. This safety data sheet classifies the compound as causing skin, eye, and respiratory irritation.
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(R)-3-Phenoxy-pyrrolidine.HCl Property. ChemicalBook. This entry provides the CAS number and molecular weight for the (R)-enantiomer of the target compound.
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(S)-3-Phenoxypyrrolidine hydrochloride. ChemScene. This product page lists the CAS number, molecular formula, and molecular weight for the target compound.
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. This review article details the importance of the pyrrolidine ring in medicinal chemistry, emphasizing its 3D structure and stereochemical versatility.
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(R)-3-Hydroxypyrrolidine hydrochloride. Chem-Impex. This page describes the appearance and properties of the enantiomeric precursor.
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A Comparative Guide to the Spectroscopic Properties of (R)-3-Fluoropyrrolidine Hydrochloride. Benchchem. This guide provides an example of expected spectroscopic data for a similar pyrrolidine derivative, including IR stretching frequencies for amine salts.
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